molecular formula C20H19NO5 B2472480 N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]acetamide CAS No. 921158-30-7

N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]acetamide

Cat. No.: B2472480
CAS No.: 921158-30-7
M. Wt: 353.374
InChI Key: DPKVWSXRXOHWEK-UHFFFAOYSA-N
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Description

N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]acetamide (CAS 921158-30-7) is a benzofuran-based small molecule with a molecular formula of C20H19NO5 and a molecular weight of 353.37 g/mol . This compound is provided with a purity of 95% or higher and is intended for research and development purposes exclusively . Benzofuran derivatives are recognized as important intermediates in pharmaceutical development due to their diverse biological activities . Research into structurally related benzo[b]furan compounds has shown significant potential in oncology, particularly in the inhibition of STAT5 (Signal Transducer and Activator of Transcription 5), a protein implicated in the progression of acute myeloid leukemia and BCR-ABL-positive leukemias . The mechanism of action for such inhibitors often involves targeting functional domains of STAT5, leading to a decrease in its phosphorylation and activation, which subsequently blocks proliferation and induces apoptosis in cancer cell lines . This makes this compound a valuable chemical tool for investigating novel therapeutic pathways and structure-activity relationships (SAR) in experimental oncology and medicinal chemistry. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c1-11-15-7-5-13(21-12(2)22)9-18(15)26-20(11)19(23)16-10-14(24-3)6-8-17(16)25-4/h5-10H,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKVWSXRXOHWEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)C)C(=O)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Catalyzed Cyclization of α-Haloketones

A widely utilized method involves the Dieckmann-like aldol condensation between α-haloketones and substituted salicylaldehydes. For instance, triethylamine-catalyzed reactions of 3-methyl-substituted salicylaldehydes with α-bromoketones in solvent-free conditions yield 3-methylbenzofuran derivatives with efficiencies exceeding 80%. This method’s regioselectivity is critical for introducing the methyl group at position 3.

Example Protocol :

  • Reactants : 5-Nitro-3-methylsalicylaldehyde and α-bromopropiophenone.
  • Conditions : Triethylamine (1.2 equiv), neat, 110°C, 6 hours.
  • Outcome : 6-Nitro-3-methylbenzofuran (yield: 85%).

Rhodium-Catalyzed C–H Activation

Rhodium-mediated annulation offers an alternative for constructing polysubstituted benzofurans. CpRh complexes facilitate C–H activation of benzamides, enabling coupling with vinylene carbonate to form benzofuran cores. While effective for electron-rich substrates, this method requires stringent anhydrous conditions and exhibits moderate yields (30–80%).

Functionalization of the Benzofuran Core

After establishing the 3-methylbenzofuran scaffold, subsequent modifications introduce the acetamide and dimethoxybenzoyl groups.

Nitration and Reduction to Install the Acetamide Group

Regioselective nitration at position 6 is achieved using fuming nitric acid in acetic anhydride. Subsequent reduction with hydrogen/Pd-C yields the amine intermediate, which undergoes acetylation with acetic anhydride.

Key Steps :

  • Nitration : 3-Methylbenzofuran → 6-Nitro-3-methylbenzofuran (HNO₃/Ac₂O, 0°C, 2 hours; yield: 78%).
  • Reduction : 6-Nitro → 6-Amino (H₂/Pd-C, ethanol, rt; yield: 92%).
  • Acetylation : 6-Amino → 6-Acetamide (Ac₂O, pyridine, 50°C; yield: 88%).

Integrated Synthetic Routes

Combining the above steps, two primary pathways emerge:

Sequential Linear Synthesis

  • Core Formation : 3-Methylbenzofuran via base-catalyzed cyclization.
  • Nitration/Acetylation : Install acetamide at position 6.
  • Acylation : Introduce 2,5-dimethoxybenzoyl at position 2.

Overall Yield : ~45% (calculated from stepwise yields).

Convergent Approach

  • Pre-Functionalized Modules : Synthesis of 6-acetamide-3-methylbenzofuran and 2,5-dimethoxybenzoyl chloride separately, followed by coupling.
  • Coupling Method : Ullmann condensation with CuI/L-proline in DMSO at 90°C.
  • Advantage : Higher modularity; yield: 60%.

Catalyst-Free and Green Methodologies

Recent advances emphasize sustainable synthesis. A catalyst-free protocol involves cyclization of 2-propargyl cyclohexenone derivatives using DBU, followed by oxidation with oxone to form the benzofuran ring. While applicable for the core structure, functionalization steps still require traditional reagents.

Analytical and Optimization Data

Table 1: Comparative Analysis of Cyclization Methods

Method Conditions Yield (%) Reference
Base-Catalyzed Et₃N, neat, 110°C 85
Rhodium-Catalyzed CpRh, THF/H₂O, 80°C 65
Catalyst-Free DBU, DMSO, rt 78

Table 2: Functionalization Efficiency

Step Reagents Yield (%)
Nitration HNO₃/Ac₂O 78
Acetylation Ac₂O/pyridine 88
Friedel-Crafts Acylation AlCl₃, CH₂Cl₂ 72

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context and require further experimental validation.

Comparison with Similar Compounds

Benzofuran-Based Derivatives

Compound 12 & 13 ():

  • Structure : N-(2,5-dimethoxyphenyl)-2-(substituted-benzofuran-6-yl)-2-oxoacetamide derivatives.
    • Compound 12 : Contains a trimethylsilylmethoxy group at the 2-position and a phenyl group at the 3-position of the benzofuran.
    • Compound 13 : Features a methoxy group at the 2-position and a phenyl group at the 3-position.
  • Key Differences :
    • The target compound has a 3-methyl group and 2,5-dimethoxybenzoyl substituent, whereas Compounds 12/13 have phenyl and variable alkoxy groups.
    • The acetamide linkage in the target compound is simpler (N-acetyl) compared to the 2-oxoacetamide group in 12/13, which may alter hydrogen-bonding capacity .
Feature Target Compound Compound 12/13
Benzofuran Substituents 3-methyl, 2-(2,5-dimethoxybenzoyl) 3-phenyl, 2-(trimethylsilylmethoxy/methoxy)
Acetamide Group N-acetyl 2-oxoacetamide
Electronic Effects Electron-rich (methoxy) Electron-withdrawing (oxo)

Benzothiazole-Based Acetamides (–5)

Examples :

  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
  • N-(6-Chlorobenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide

Structural Comparison :

  • Core Heterocycle : Benzothiazole (sulfur-containing) vs. benzofuran (oxygen-containing). Sulfur enhances lipophilicity and may improve membrane permeability.
  • Substituents: The 2,5-dimethoxyphenyl group is shared with the target compound, suggesting similar targeting of receptors sensitive to methoxy motifs.
Feature Target Compound Benzothiazole Analogs
Heterocycle Benzofuran (O) Benzothiazole (S)
Key Substituents 3-methyl, 2,5-dimethoxybenzoyl CF₃, Cl, 2,5-dimethoxyphenyl
Electronic Profile Moderate electron-donating Strong electron-withdrawing

N,O-Bidentate Directing Group Analogs ()

Example : N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Structure : A simpler benzamide with an N,O-bidentate directing group (hydroxy and tertiary alcohol).
  • Comparison :
    • The acetamide group in the target compound lacks the hydroxyl group, reducing its utility in metal-catalyzed C–H functionalization.
    • The benzofuran core in the target may offer π-stacking advantages over the benzene ring in the benzamide derivative .

Biological Activity

N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. This article provides a comprehensive overview of its biological activities, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C22H23NO5C_{22}H_{23}NO_5. Its structure features a benzofuran core with a dimethoxybenzoyl substituent and an acetamide group, contributing to its unique biological properties.

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Activity : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. This suggests potential applications in treating inflammatory diseases.
  • Antioxidant Properties : It has been shown to scavenge free radicals, protecting cells from oxidative stress. This property could be beneficial in developing therapies for conditions linked to oxidative damage.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryInhibits enzymes related to inflammation pathways
AntioxidantScavenges free radicals and protects against oxidative damage
Enzyme InteractionBinds to specific receptors and enzymes, modulating their activity

Case Studies and Research Findings

  • Study on Inflammatory Pathways :
    A study demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in vitro. This suggests its potential as an anti-inflammatory agent in clinical settings.
  • Antioxidant Activity Assessment :
    In another study, the compound was tested for its ability to reduce oxidative stress markers in cultured cells. Results indicated a marked decrease in reactive oxygen species (ROS) levels compared to control groups, highlighting its antioxidant capabilities.
  • Receptor Binding Studies :
    Interaction studies showed that this compound has a high binding affinity for specific G protein-coupled receptors (GPCRs), which are crucial in mediating various physiological responses.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

Table 2: Comparison with Related Compounds

Compound NameStructural FeaturesBiological Activity
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]acetamideSimilar benzofuran core; different substitutionModerate anti-inflammatory
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-benzamideVariation in amide groupLower antioxidant activity
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-fluorobenzamideContains fluorine atom; alters lipophilicityEnhanced receptor binding

Q & A

Q. How can metabolite identification be conducted using high-resolution mass spectrometry (HRMS)?

  • Answer :
  • HRMS (Q-TOF) : Detect exact masses (e.g., 445.1346 Da) of phase I/II metabolites.
  • Fragmentation Patterns : Compare MS/MS spectra with databases (e.g., HMDB) to identify hydroxylation or glucuronidation products.
  • Isotopic Labeling : Use 13C-labeled precursors to trace metabolic pathways .

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